N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine
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Overview
Description
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl with acetyl chloride, followed by coupling with L-alanyl-L-valine . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-carbonyldiimidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organic halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which retain the core structure of the original compound .
Scientific Research Applications
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Utilized in the production of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine involves its interaction with various molecular targets. It is known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
- Ethyl {(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate}
Uniqueness
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine stands out due to its unique combination of coumarin and peptide moieties, which confer both biological activity and structural versatility . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H24N2O7 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C20H24N2O7/c1-10(2)18(20(26)27)22-19(25)12(4)21-16(23)9-28-13-5-6-14-11(3)7-17(24)29-15(14)8-13/h5-8,10,12,18H,9H2,1-4H3,(H,21,23)(H,22,25)(H,26,27)/t12-,18-/m0/s1 |
InChI Key |
UURKYXPACKJNMK-SGTLLEGYSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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